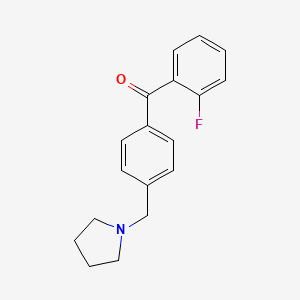

2-Fluoro-4'-pyrrolidinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRWQXILHFKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642756 | |

| Record name | (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-63-1 | |

| Record name | (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. As this specific molecule is not extensively documented in publicly accessible literature, this guide leverages data from structurally related analogs and foundational chemical principles to offer expert insights for researchers, scientists, and drug development professionals. The methodologies and theoretical discussions are grounded in established chemical literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzophenones and Pyrrolidine Moieties

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of pharmacologically active molecules.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a fluorine atom into the benzophenone structure can significantly modulate its physicochemical and biological properties.[3] Fluorine's high electronegativity and relatively small size can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another crucial pharmacophore in drug discovery.[4] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and overall 3D shape of a molecule.[4] The pyrrolidinomethyl group, in particular, can enhance solubility and provide a basic nitrogen center for salt formation or key binding interactions, such as with opioid receptors.[5]

The combination of a 2-fluorobenzophenone core with a 4'-pyrrolidinomethyl substituent, as in the title compound, suggests a molecule designed with intent for biological activity, potentially as a CNS agent, an antimicrobial, or a molecular probe. This guide will explore the inferred properties and synthesis of this specific compound by examining its close structural relatives.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |

| Molecular Formula | C₁₈H₁₈FNO | Based on chemical structure. |

| Molecular Weight | 283.34 g/mol | Calculated from the molecular formula.[6] |

| Appearance | Likely a solid at room temperature | Benzophenone derivatives are typically crystalline solids.[8] |

| Boiling Point | ~423 °C | By analogy to its isomer 4'-fluoro-2-pyrrolidinomethyl benzophenone.[6] |

| Density | ~1.18 g/cm³ | By analogy to its isomer 4'-fluoro-2-pyrrolidinomethyl benzophenone.[6] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | The benzophenone core is hydrophobic, while the pyrrolidinomethyl group may confer slight aqueous solubility, especially at acidic pH. |

| pKa | Estimated 8.5 - 9.5 | The pyrrolidine nitrogen is basic. The exact value is influenced by the electron-withdrawing benzophenone core. |

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process. The two most probable synthetic strategies are a Friedel-Crafts acylation followed by a Mannich reaction, or a Friedel-Crafts acylation followed by benzylic bromination and nucleophilic substitution.

Proposed Synthetic Pathway via Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[9][10][11] This approach is highly convergent and is a cornerstone of organic synthesis for producing such structures.[9][12]

Step 1: Friedel-Crafts Acylation to form 2-Fluoro-4'-methylbenzophenone

The synthesis would commence with a Friedel-Crafts acylation between 2-fluorobenzoyl chloride and toluene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction establishes the core benzophenone structure.

Step 2: Mannich Reaction

The resulting 2-Fluoro-4'-methylbenzophenone can then undergo a Mannich reaction. However, a more direct approach would be to use a precursor that allows for the direct introduction of the pyrrolidinomethyl group. A more likely pathway would involve the Mannich reaction on a suitable benzophenone precursor.

A more robust synthetic route would involve the synthesis of 2-fluorobenzophenone first, followed by functionalization. However, for the specific target, a Friedel-Crafts reaction between fluorobenzene and 4-(chloromethyl)benzoyl chloride, followed by substitution with pyrrolidine, is a more direct route.

A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflows for this compound.

Experimental Protocol: Friedel-Crafts Acylation and Nucleophilic Substitution

This protocol is a generalized procedure based on established methods for synthesizing substituted benzophenones.[8]

Part A: Synthesis of 2-Fluoro-4'-methylbenzophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 4-methylbenzoyl chloride (1.0 eq) dropwise.

-

Stir the mixture for 15 minutes, then add fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-4'-methylbenzophenone.

Part B: Benzylic Bromination

-

Dissolve the 2-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

The crude 2-fluoro-4'-(bromomethyl)benzophenone can be used in the next step without further purification.

Part C: Nucleophilic Substitution with Pyrrolidine

-

Dissolve the crude 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate or triethylamine.

-

Stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the methylene bridge, and the pyrrolidine protons. ¹³C NMR would confirm the presence of the carbonyl carbon and all other carbon atoms. ¹⁹F NMR would show a singlet corresponding to the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1650-1670 cm⁻¹ would indicate the presence of the benzophenone carbonyl group.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Potential Pharmacological Profile and Applications

The structural motifs present in this compound suggest several potential areas of pharmacological interest.

-

CNS Agents: Many benzophenone derivatives, such as 2-amino-5-chloro-2'-fluorobenzophenone, are key intermediates in the synthesis of benzodiazepines and other CNS-active agents.[8][13][14] The pyrrolidine moiety is also found in various CNS-active compounds.

-

Anticancer Activity: The pyrrolidine scaffold is present in compounds designed as potent inhibitors of targets like the murine double minute 2 (MDM2) protein, which is relevant in cancer therapy.[15]

-

Antimicrobial Agents: Benzophenone derivatives have been explored for their antimicrobial properties.[2]

-

Molecular Probes: The benzophenone core is a known photosensitizer, and derivatives can be used in fluorescence polarization assays.[1]

The logical workflow for investigating a novel compound like this would be as follows:

Caption: A typical workflow for the preclinical evaluation of a novel chemical entity.

Conclusion

While this compound is not a widely characterized compound, its structural components—the fluorinated benzophenone core and the pyrrolidine moiety—are of significant interest in medicinal chemistry. This guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications by drawing on established chemical principles and data from closely related analogs. The proposed synthetic routes are robust and rely on well-understood reactions, offering a clear path for researchers to synthesize this and similar molecules for further investigation in drug discovery programs.

References

- Jørgensen, K. A., et al. (2000). Catalytic Asymmetric Mannich Reactions of Glycine Derivatives with Imines. A New Approach to Optically Active r. Journal of the American Chemical Society.

- BenchChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Chem-Impex. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone.

- BenchChem. (n.d.). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.

- BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- Wikipedia. (n.d.). Mannich reaction.

- Echemi. (n.d.). 4'-fluoro-2-pyrrolidinomethyl benzophenone.

- BenchChem. (n.d.). A Comparative Guide to 2-Amino-2'-fluoro-5-nitrobenzophenone and Other Key Benzophenone Derivatives.

- Thermo Fisher Scientific. (n.d.). Mannich Reaction.

- MedchemExpress.com. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone | Midazolam Precursor.

- Glavaš, M., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances.

- PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone.

- DeNinno, M. P., et al. (1991). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry.

- Gumede, N. Z. (2018). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO | CID 24724354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mannich reaction - Wikipedia [en.wikipedia.org]

- 11. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Abstract: This technical guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of the novel compound 2-Fluoro-4'-pyrrolidinomethyl benzophenone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice. We present an integrated workflow, leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section includes not only the predicted data but also detailed, field-tested experimental protocols, ensuring both theoretical understanding and practical applicability. The causality behind experimental choices is emphasized, creating a self-validating system for structural confirmation.

Introduction

Substituted benzophenones are a critical scaffold in medicinal chemistry and materials science, known for their unique photophysical properties and utility as building blocks for complex molecular architectures.[1][2] The target molecule, this compound, incorporates three key functionalities: a diaryl ketone core, a fluorine substituent which can significantly modulate electronic properties and metabolic stability, and a pyrrolidinomethyl group, a common feature in bioactive compounds for improving solubility and receptor interaction.

Given the potential for isomeric impurities during synthesis, unambiguous confirmation of the connectivity and substitution pattern is paramount. A mistake in structural assignment can invalidate subsequent biological or material science data. This guide, therefore, presents a rigorous, gold-standard workflow for confirming the precise structure of the title compound, establishing a blueprint for the characterization of similarly complex small molecules.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial steps in any structure elucidation focus on confirming the fundamental properties of the molecule: its exact mass and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Causality: Before attempting to determine connectivity, we must first confirm the elemental composition. HRMS provides the exact mass of the molecular ion with high precision (typically to four or five decimal places), which allows for the confident determination of a unique molecular formula.[3][4] This is a critical first pass that validates the successful synthesis of the target compound.[5][6]

Predicted Data: The molecular formula for this compound is C₁₈H₁₈FNO. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁹F = 18.99840, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the predicted monoisotopic mass of the protonated molecular ion [M+H]⁺ is calculated.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈FNO |

| Calculated Exact Mass [M] | 299.13724 |

| Calculated Exact Mass [M+H]⁺ | 300.14507 |

An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) of 300.14507 provides high confidence in the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the key absorptions are the diaryl ketone carbonyl stretch and the carbon-fluorine bond.[7]

Predicted Data: The spectrum is expected to show strong, characteristic absorption bands confirming the major functional components of the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Diaryl Ketone) | Stretch | 1660 - 1685 | Strong |

| C-F (Aryl Fluoride) | Stretch | 1250 - 1100 | Strong |

| C=C (Aromatic) | Stretch | 1600, 1585, 1450 | Medium-Weak |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

The presence of a strong peak around 1665 cm⁻¹ is highly indicative of the benzophenone carbonyl group.[8][9]

Part 2: Definitive Connectivity Analysis - The NMR Suite

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of atoms.[10][11] For a molecule of this complexity, a combination of 1D and 2D experiments is required.

Below is the annotated structure of this compound with atom numbering used for the following NMR discussion.

Caption: Annotated structure of the target molecule.

¹H NMR Spectroscopy: Proton Environments

Causality: ¹H NMR provides the number of distinct proton environments, their integration (relative numbers), and their splitting patterns (multiplicity), which reveals adjacent proton relationships. The fluorine atom will introduce additional splitting (J-coupling) to nearby protons, a key diagnostic feature.[12][13]

Predicted Data (in CDCl₃, ~400 MHz):

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| H3', H5' | ~7.7 | d | 2H | Aromatic protons ortho to the C-N bond, deshielded. |

| H2', H6' | ~7.4 | d | 2H | Aromatic protons meta to the C-N bond. |

| H3, H4, H5, H6 | 7.1 - 7.6 | m | 4H | Complex multiplet for the fluorinated ring protons, influenced by C=O and F. H6 will be a doublet of triplets due to coupling with H5 and F. |

| H7' | ~3.6 | s | 2H | Methylene bridge protons, singlet expected. |

| H8', H11' | ~2.5 | t | 4H | Pyrrolidine protons adjacent to Nitrogen. |

| H9', H10' | ~1.8 | p | 4H | Pyrrolidine protons beta to Nitrogen. |

Note: d=doublet, t=triplet, p=pentet, m=multiplet, s=singlet. The key observation will be the splitting patterns on the fluorinated ring, where proton-fluorine couplings (JHF) over two, three, and four bonds are expected.[14][15]

¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton

Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Critically, the fluorine atom will couple to carbon atoms, resulting in doublets with characteristic coupling constants (JCF) that decrease with distance.[16] A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, simplifying assignment.

Predicted Data (in CDCl₃, ~100 MHz):

| Carbon(s) | Predicted Shift (δ, ppm) | DEPT-135 | Key C-F Coupling |

| C=O | ~195 | Absent | ³JCF ≈ 5-8 Hz |

| C2 | ~160 | Absent | ¹JCF ≈ 250 Hz |

| C1 | ~133 | Absent | ²JCF ≈ 20-25 Hz |

| C4' | ~145 | Absent | None |

| C1' | ~138 | Absent | None |

| Aromatic CHs | 115 - 135 | Positive | Various ²J, ³J, ⁴JCF |

| C7' | ~64 | Negative | None |

| C8', C11' | ~54 | Negative | None |

| C9', C10' | ~24 | Negative | None |

The direct, one-bond C-F coupling (¹JCF) for C2 will be a very large, unmistakable doublet (~250 Hz).[17][18] This, combined with the other C-F couplings, provides definitive evidence for the fluorine's position.[19][20]

2D NMR Spectroscopy: The Connectivity Blueprint

Causality: While 1D NMR provides lists of atoms, 2D NMR experiments build the connections between them.[21][22] A combination of COSY, HSQC, and HMBC experiments is essential to assemble the molecular puzzle unambiguously.[23]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We expect to see correlations between adjacent aromatic protons (e.g., H5-H6) and throughout the pyrrolidine ring (H8'/H11' with H9'/H10').

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This allows for the confident assignment of all protonated carbons identified in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. It is the key to connecting the isolated fragments.

Key Predicted HMBC Correlations: The following diagram illustrates the critical HMBC correlations that will be used to connect the molecular fragments into the final structure.

Caption: Key HMBC correlations for structural assembly.

-

Connecting Rings to Carbonyl: Protons H6 on the fluoro-ring and H2'/H6' on the other ring will show correlations to the carbonyl carbon (C=O), linking both aromatic systems to the ketone.

-

Connecting Methylene Bridge: The methylene protons (H7') will show a crucial correlation to the quaternary carbon C4' of the phenyl ring, confirming the para substitution.

-

Connecting Pyrrolidine: The methylene protons (H7') will also correlate to the pyrrolidine carbons (C8'/C11'), and vice-versa, unambiguously linking the aliphatic ring to the benzophenone core via the methylene bridge.

Part 3: Integrated Analytical Workflow & Protocols

A systematic approach ensures that data from each technique builds upon the last, leading to a confident structural assignment.

Overall Elucidation Strategy

The logical flow of experiments is critical for an efficient and accurate structure determination.

Caption: Systematic workflow for structure elucidation.

Experimental Protocols

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.[24]

-

HRMS: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for infusion or LC-MS analysis.

-

FTIR: If the sample is a solid, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by applying a small amount of sample directly to the crystal.

Instrumentation Parameters:

-

NMR Spectroscopy (400 MHz Spectrometer):

-

¹H NMR: Spectral width 16 ppm, acquisition time 4s, relaxation delay 2s, 32 scans.

-

¹³C NMR: Spectral width 240 ppm, acquisition time 1s, relaxation delay 2s, 1024 scans, proton decoupled.

-

HMBC: Optimized for a long-range coupling constant of 8 Hz.

-

HSQC: Optimized for a one-bond coupling constant of 145 Hz.

-

-

HRMS (ESI-QTOF Instrument):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Mass Range: 50 - 500 m/z.

-

Acquisition Mode: Centroid, with a reference mass for internal calibration.

-

-

FTIR (ATR):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans co-added.

-

Conclusion

By systematically integrating data from HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the chemical structure of this compound can be elucidated with the highest degree of confidence. The key diagnostic features are the exact mass from HRMS, the carbonyl stretch in the FTIR, and, most importantly, the characteristic C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra. The HMBC experiment serves as the final, definitive tool to piece together the molecular framework, confirming the specific isomeric form. This guide provides the strategic framework and practical protocols necessary for researchers to confidently validate this and other related molecular structures.

References

-

Coupling of Protons with Fluorine. ResearchGate. (2007). [Link]

-

Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

-

Chemguide. Mass spectra - the molecular ion (M+) peak. [Link]

-

Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research. [Link]

-

Chemistry LibreTexts. (2019). Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

-

AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]

-

Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

-

RSC Publishing. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (2014). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm). [Link]

-

Anuradha College of Pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

MDPI. (2001). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

NIH. (2008). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

SciSpace. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

-

Chemistry LibreTexts. (2024). Multinuclear NMR. [Link]

-

ResearchGate. (2016). Carbon-fluorine coupling constants, n J CF. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

The Royal Society of Chemistry. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

-

PubChem. Pyrrolidine. [Link]

-

Pergamon Press. (1976). FLUORINE COUPLING CONSTANTS. [Link]

-

PubChem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

MDPI. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

-

ResearchGate. (2025). Diaryl Ketones as Photoactivators. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

PubChem. 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone. [Link]

-

PubChemLite. 2-fluoro-4-(trifluoromethyl)benzophenone. [Link]

Sources

- 1. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]

- 2. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. azooptics.com [azooptics.com]

- 8. instanano.com [instanano.com]

- 9. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 15. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. westmont.edu [westmont.edu]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. scispace.com [scispace.com]

- 21. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-63-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and drug discovery. While specific published data on this exact molecule is limited, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights into its synthesis, potential biological activities, and significance as a research tool.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of pharmacologically active molecules.[1] These diaromatic ketones are recognized for their versatile biological activities, which can be finely tuned through various substitutions on the phenyl rings.[1] The incorporation of a fluorine atom and a pyrrolidinomethyl group, as seen in this compound, introduces key pharmacophoric features that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

The fluorine atom is a bioisostere of the hydrogen atom and is widely used in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2] Its high electronegativity can modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity.[2] The pyrrolidine ring, a saturated nitrogen heterocycle, is another crucial moiety in drug discovery.[3] It can increase the three-dimensional complexity of a molecule, which is often advantageous for specific interactions with biological targets, and can also improve solubility and bioavailability.[3]

Given these structural features, this compound represents a promising scaffold for the development of novel therapeutic agents.

Chemical Properties and Structure

This compound is identified by the CAS number 898776-63-1. Its chemical structure consists of a benzophenone core with a fluorine atom at the 2-position of one phenyl ring and a pyrrolidinomethyl group at the 4'-position of the other.

| Property | Value | Source |

| CAS Number | 898776-63-1 | |

| Molecular Formula | C18H18FNO | [3] |

| Molecular Weight | 283.34 g/mol | [3] |

| IUPAC Name | (2-Fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone | N/A |

Below is a diagram illustrating the chemical structure of this compound.

Synthesis Pathway: A Plausible Approach

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the bond between the carbonyl carbon and the fluorinated phenyl ring, leading to fluorobenzene and a 4-(pyrrolidin-1-ylmethyl)benzoyl derivative as the key starting materials.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid

This intermediate can be prepared from 4-(chloromethyl)benzoic acid and pyrrolidine.

-

Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid in a suitable solvent such as dichloromethane or acetonitrile.

-

Addition of Reagents: Add an excess of pyrrolidine (approximately 2-3 equivalents) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove excess pyrrolidine and the triethylamine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride.

-

Reaction Setup: Place the dried 4-(pyrrolidin-1-ylmethyl)benzoic acid in a flask equipped with a reflux condenser and a drying tube.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl2) to the flask.

-

Reaction Conditions: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

-

Isolation: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 4-(pyrrolidin-1-ylmethyl)benzoyl chloride, which is often used in the next step without further purification.

Step 3: Friedel-Crafts Acylation to yield this compound

This is the key step where the two aromatic rings are coupled.

-

Catalyst and Solvent: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.

-

Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the 4-(pyrrolidin-1-ylmethyl)benzoyl chloride dissolved in the same solvent. Stir the mixture for a short period to allow for the formation of the acylium ion complex.

-

Addition of Fluorobenzene: Slowly add fluorobenzene to the reaction mixture. The fluorine atom is an ortho-, para-director, but the ortho-position is sterically hindered, which can favor the formation of the desired 2-fluoro isomer, although a mixture with the 4-fluoro isomer is likely.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the known activities of structurally similar compounds provide a strong basis for inferring its potential pharmacological profile.

Inferred Antimicrobial and Anticancer Potential

Derivatives of benzophenone are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. For instance, compounds like 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone have shown promising activity in these areas. It is plausible that this compound could exhibit similar effects.

-

Antimicrobial Activity: The benzophenone core can interact with microbial enzymes or disrupt cell membranes. The presence of the pyrrolidinomethyl group may enhance cellular uptake or interaction with specific targets within the microbial cell.

-

Anticancer Activity: Many benzophenone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The specific substitution pattern on this compound could lead to interactions with kinases, transcription factors, or other proteins involved in cancer progression.

Potential as a CNS-Active Agent

The pyrrolidine moiety is a common feature in many centrally active drugs. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors or transporters suggests that this compound could have applications in neuropharmacology. Further research would be needed to explore its potential as an antidepressant, anxiolytic, or agent for treating neurodegenerative diseases.

Future Directions and Research Opportunities

This compound represents a molecule with significant untapped potential. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full analytical characterization (NMR, MS, IR, etc.) are crucial first steps.

-

Biological Screening: A comprehensive biological evaluation of the compound is warranted. This should include screening for antimicrobial, anticancer, and CNS activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogues will help to elucidate the structure-activity relationships and identify the key structural features responsible for any observed biological activity. This could involve modifying the position of the fluorine atom, replacing the pyrrolidine ring with other heterocycles, or altering the substitution pattern on the benzophenone core.

The following diagram illustrates a potential workflow for the future investigation of this compound.

Conclusion

This compound is a synthetically accessible molecule with a high potential for exhibiting valuable biological activities. By leveraging the known pharmacological benefits of the benzophenone scaffold, the fluorine atom, and the pyrrolidinomethyl group, researchers can explore this compound as a starting point for the development of new therapeutic agents. This guide provides a solid foundation for initiating such research endeavors by outlining its chemical properties, a plausible synthetic route, and its inferred biological potential based on sound scientific principles and data from analogous compounds. Further experimental investigation is highly encouraged to fully unlock the therapeutic promise of this intriguing molecule.

References

-

Lookchem. (n.d.). Cas 898776-32-4, 3-CHLORO-4'-PYRROLIDINOMETHYL BENZOPHENONE. Retrieved from [Link]

- Google Patents. (n.d.). FR2504130A1 - FLUORO-BENZOPHENONES, METHODS FOR THEIR PREPARATION AND THEIR APPLICATION.

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 2-Fluoro-4'-pyrrolidinomethyl benzophenone: A Technical Guide for Advanced Drug Discovery

Introduction: The Significance of 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, yet conformationally versatile, diarylketone structure provides an excellent platform for introducing a variety of functional groups to modulate pharmacological activity. The subject of this guide, this compound, is a compound of significant interest, embodying a strategic combination of functionalities. The introduction of a fluorine atom at the 2-position can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity through favorable electrostatic interactions. Concurrently, the 4'-pyrrolidinomethyl group imparts increased solubility and offers a basic nitrogen center, a common feature in many centrally acting and peripherally active pharmaceuticals for enhancing pharmacokinetic profiles and target engagement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Architecture

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will offer unambiguous insights into its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the pyrrolidine and methylene groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and fluorine groups, and the electron-donating effect of the pyrrolidinomethyl substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-4, H-5, H-6 (Fluorophenyl Ring) | 7.20 - 7.80 | Multiplet | |

| H-2', H-6' (Pyrrolidinomethylphenyl Ring) | ~7.40 | Doublet | ~8.0 |

| H-3', H-5' (Pyrrolidinomethylphenyl Ring) | ~7.25 | Doublet | ~8.0 |

| Methylene (-CH₂-) | ~3.60 | Singlet | |

| Pyrrolidine (-CH₂-N-CH₂-) | ~2.50 | Triplet | ~6.5 |

| Pyrrolidine (-CH₂-CH₂-N-) | ~1.80 | Multiplet |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The protons on the 2-fluorophenyl ring are expected to resonate in the downfield region (7.20 - 7.80 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The fluorine atom will introduce complex splitting patterns (coupling with adjacent protons). The protons on the 4'-pyrrolidinomethylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons: The benzylic methylene protons are expected to appear as a singlet around 3.60 ppm. Their proximity to the electron-donating pyrrolidine nitrogen and the aromatic ring influences this shift.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit characteristic aliphatic shifts. The protons alpha to the nitrogen atom (~2.50 ppm) will be more deshielded than the beta protons (~1.80 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The carbonyl carbon and the carbon bearing the fluorine atom will be particularly informative.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195.0 |

| C-F (Fluorophenyl Ring) | ~160.0 (d, ¹JCF ≈ 250 Hz) |

| Aromatic Carbons | 125.0 - 140.0 |

| Methylene (-CH₂-) | ~60.0 |

| Pyrrolidine (α-Carbons) | ~54.0 |

| Pyrrolidine (β-Carbons) | ~23.0 |

Expert Insights on ¹³C NMR:

-

Carbonyl Carbon: The benzophenone carbonyl carbon typically resonates around 196 ppm[1]. The presence of the ortho-fluoro substituent may cause a slight upfield shift.

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. This is a definitive indicator of the fluorine's position.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

An HSQC (Heteronuclear Single Quantum Coherence) experiment can be run to correlate directly bonded protons and carbons.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1660 - 1685 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-N Stretch (Aliphatic Amine) | 1100 - 1200 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

Authoritative Grounding for IR Predictions:

-

Carbonyl Stretch: The carbonyl (C=O) stretch of aromatic ketones typically appears in the range of 1660-1685 cm⁻¹[2][3]. Conjugation with the aromatic rings lowers the frequency compared to aliphatic ketones[2]. The ortho-fluoro substituent is not expected to significantly shift this absorption.

-

C-F Stretch: The carbon-fluorine bond exhibits a strong stretching vibration in the 1200-1250 cm⁻¹ region, which is a characteristic feature for fluorinated aromatic compounds.

-

C-N Stretch: The C-N stretching of the tertiary amine in the pyrrolidine ring will likely appear in the 1100-1200 cm⁻¹ range.

Methodology for IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat solid sample, which requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₈H₁₈FNO) is 283.34 g/mol . A prominent molecular ion peak is expected at m/z = 283.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A characteristic fragmentation of ketones is the cleavage of the bond adjacent to the carbonyl group[4][5]. This can lead to the formation of the 2-fluorobenzoyl cation (m/z = 123) and the 4-pyrrolidinomethylphenyl radical, or the 4-pyrrolidinomethylbenzoyl cation (m/z = 160) and the 2-fluorophenyl radical.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the pyrrolidine ring is also highly probable, leading to the formation of a stable benzylic cation. The most prominent fragment is often the iminium ion from the pyrrolidine moiety. For a benzylpyrrolidine structure, a fragment at m/z 91 corresponding to the tropylium ion is common[6]. The pyrrolidinomethyl fragment itself can lead to a base peak at m/z 84.

-

| m/z | Predicted Fragment Ion |

| 283 | [M]⁺• (Molecular Ion) |

| 160 | [COC₆H₄CH₂NC₄H₈]⁺ |

| 123 | [COC₆H₄F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [CH₂NC₄H₈]⁺ |

Trustworthiness of Fragmentation Prediction:

The fragmentation of ketones and amines is well-documented[4][5][7]. The predicted fragmentation pattern is based on the formation of the most stable carbocations and radical species. The relative abundance of the fragment ions will depend on the ionization energy and the specific mass spectrometry technique used.

Protocol for Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile compound like this, LC-MS is often preferred.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 284. Electron ionization (EI) would lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

-

Tandem MS (MS/MS): To confirm the fragmentation pathways, tandem mass spectrometry can be performed. The molecular ion (or protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Visualizing the Spectroscopic-Structural Correlations

The following diagrams illustrate the relationship between the molecular structure of this compound and its predicted spectroscopic data, as well as a generalized workflow for its analysis.

Caption: Correlation of structural features with key spectroscopic signals.

Caption: Workflow for the spectroscopic elucidation of the compound's structure.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging foundational principles of NMR, IR, and MS, and drawing parallels with known spectral data of analogous structures, we have constructed a detailed and scientifically rigorous analytical profile. The provided protocols for data acquisition represent best practices in the field, ensuring the generation of high-quality, reliable data. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the synthesis, identification, and characterization of this and other novel benzophenone derivatives. The principles outlined herein underscore the power of a logical, predictive approach in modern chemical analysis, a critical skill in the fast-paced environment of pharmaceutical research.

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][4]

-

ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link][1]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][5]

-

Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link][10]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][7]

-

PubChem. (n.d.). 4-Methylbenzophenone. Retrieved from [Link][11]

-

SpectraBase. (n.d.). 2-FLUORO-5-NITRO-BENZOPHENONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][12]

-

PubChem. (n.d.). 4-Fluorobenzophenone. Retrieved from [Link][13]

-

PubChem. (n.d.). 2-Fluorobenzophenone. Retrieved from [Link][14]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link][3]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link][15]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][16]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link][17]

-

ResearchGate. (n.d.). 1 H NMR spectrum of N-(benzyl)-2,5-diphenyl-3,4-fulleropyrrolidine (3a). Retrieved from [Link][18]

-

PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Retrieved from [Link][19]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1-(Phenylmethyl)pyrrolidine. Retrieved from [Link][20]

-

PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. Retrieved from [Link][6]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link][21]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link][22]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link][23]

-

SpectraBase. (n.d.). 4-Hydroxy-4'-methylbenzophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][24]

-

Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link][25]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from [Link][26]

-

NIST. (n.d.). p-Fluorobenzophenone. Retrieved from [Link][27]

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link][28]

-

ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link][29]

-

PubChemLite. (n.d.). 4-(pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S). Retrieved from [Link][30]

-

SpectraBase. (n.d.). 3-{[(dimethylamino)methylene]sulfamoyl}-4-phenoxy-5-(1-pyrolidinyl)benzoic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][31]

-

PubMed. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Retrieved from [Link][32]

-

PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link][33]

-

ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link][34]

-

PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved from [Link][35]

Sources

- 1. rsc.org [rsc.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 11. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluorobenzophenone | C13H9FO | CID 67650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 22. rsc.org [rsc.org]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. proprep.com [proprep.com]

- 26. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. p-Fluorobenzophenone [webbook.nist.gov]

- 28. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. PubChemLite - 4-(pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S) [pubchemlite.lcsb.uni.lu]

- 31. spectrabase.com [spectrabase.com]

- 32. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a compound of interest in contemporary drug discovery. While specific experimental solubility data for this molecule is not extensively published, this paper establishes a framework for its solubility assessment based on its physicochemical properties and established methodologies. We will explore the theoretical considerations for solubility, present a detailed protocol for its experimental determination, and discuss the implications of these findings for formulation development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the delivery of benzophenone-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is fraught with physiological barriers. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption.[1][5] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][4][5] This can lead to low and variable bioavailability, hindering the translation of a potent molecule into an effective therapeutic agent.[1][2] Therefore, a thorough understanding and characterization of an API's solubility in various solvent systems, including organic solvents which are often used in formulation processes, is paramount.[3][6]

This compound is a derivative of the benzophenone scaffold, a structure prevalent in medicinal chemistry. Its unique substitutions, including a fluorine atom and a pyrrolidinomethyl group, are expected to modulate its physicochemical properties, including solubility. This guide will provide the foundational knowledge and practical steps to characterize the solubility of this promising compound.

Physicochemical Properties of this compound

While the exact IUPAC name and CAS number for "this compound" can vary based on the precise substitution pattern, a closely related isomer, (4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone, has the CAS number 898776-57-3.[7] For the purpose of this guide, we will consider the general structural features of a benzophenone core with a fluorine atom on one phenyl ring and a pyrrolidinomethyl group on the other.

Key Structural Features Influencing Solubility:

-

Benzophenone Core: The large, relatively non-polar aromatic structure of the benzophenone backbone suggests a preference for non-polar organic solvents.

-

Fluorine Atom: The presence of a fluorine atom can increase lipophilicity and potentially influence crystal lattice energy, thereby affecting solubility.

-

Pyrrolidinomethyl Group: This tertiary amine group introduces a degree of polarity and a potential site for protonation. Its presence is likely to enhance solubility in more polar organic solvents and aqueous media, particularly at lower pH.

Based on these features, it can be hypothesized that this compound will exhibit a range of solubilities across different organic solvents, with higher solubility expected in solvents that can engage in hydrogen bonding or have a moderate to high polarity.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for generating reliable and reproducible data. The "shake-flask" method is a widely accepted and recommended technique for equilibrium solubility determination.[3][8]

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.[8][9]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[10][11]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Predicted Solubility Profile and Data Interpretation

While experimental data is pending, a predicted solubility profile can be anticipated based on the principles of "like dissolves like."

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding with the pyrrolidinomethyl group. |

| Ethanol | 4.3 | High | Similar to methanol, a polar protic solvent. |

| Isopropanol | 3.9 | Moderate to High | Less polar than methanol and ethanol, but still capable of hydrogen bonding. |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |

| Acetone | 5.1 | Moderate to High | Polar aprotic solvent, good general solvent for many organic compounds. |

| Dichloromethane | 3.1 | Moderate | Non-polar solvent, may be effective due to the large aromatic core. |

| Ethyl Acetate | 4.4 | Moderate | Moderately polar solvent. |

| DMSO | 7.2 | High | Highly polar aprotic solvent, often a good solvent for poorly soluble compounds. |

| DMF | 6.4 | High | Highly polar aprotic solvent. |

Interpretation of Results:

The experimentally determined solubility data will be crucial for:

-

Formulation Strategy: Solvents in which the compound exhibits high solubility can be considered for liquid formulations or as co-solvents in aqueous systems.[3] For solid dosage forms, understanding the solubility in organic solvents is important for processes like spray drying and granulation.

-

Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility.

-

Biopharmaceutics Classification System (BCS): While the BCS primarily focuses on aqueous solubility, understanding the broader solubility profile provides a more complete picture of the compound's physicochemical properties.[12]

Conclusion

The solubility of this compound is a critical parameter that will significantly influence its development as a potential therapeutic agent. This technical guide has outlined the theoretical considerations for its solubility based on its molecular structure and has provided a detailed, field-proven protocol for its experimental determination. By following a systematic and rigorous approach to solubility assessment, researchers and drug development professionals can generate the high-quality data needed to make informed decisions and advance the development of this and other promising benzophenone derivatives.

References

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]

-

Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006). World Health Organization. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]

-

Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data. [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). ResearchGate. [Link]

-

Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2014). Analytical Methods. [Link]

-

Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). Molecules. [Link]

-

Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2022). Molecules. [Link]

-

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. PubChem. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO | CID 24724354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.hud.ac.uk [pure.hud.ac.uk]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, employing a three-step sequence commencing with the formation of 2-fluorobenzoyl chloride, followed by a Friedel-Crafts acylation, and concluding with a nucleophilic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and critical experimental considerations to ensure a successful synthesis.

Introduction